1,7-Dimethyl-4-(1-methylethyl)cyclodecane

Description

Contextualization of Medium-Ring Carbocyclic Natural Products

Medium-ring carbocycles, which are structures containing eight to twelve carbon atoms in a ring, are significant components of many bioactive natural products. nus.edu.sg The synthesis of these medium-sized rings presents a considerable challenge in organic chemistry. nus.edu.sgbohrium.com Despite these synthetic difficulties, the unique three-dimensional architecture of these compounds makes them intriguing subjects for research and potential development in various fields. Natural products containing these medium-sized rings are a valuable source for generating diverse compound libraries for screening in drug discovery. bohrium.com The development of new synthetic pathways, such as palladium-catalyzed cycloadditions, is expanding the ability to create these complex structures, which were previously under-represented in pharmaceutical research. nus.edu.sg

The Germacrane (B1241064) Sesquiterpenoid Framework: Classification and Significance

Germacranes are a class of sesquiterpenes characterized by a ten-membered cyclodecane (B1584694) ring. nih.gov Sesquiterpenoids are a diverse class of natural products built from three isoprene (B109036) units and are known for their complex structures and wide range of biological activities. researchgate.net Germacrenes, specifically, are produced by a variety of plants and are known for their antimicrobial and insecticidal properties. wikipedia.org They can also function as insect pheromones. wikipedia.org

The germacrane framework is a biosynthetic precursor to other types of sesquiterpenes, such as eudesmanes and guaianes, through acid-induced cyclization reactions. wur.nl Prominent examples of germacranes include germacrene A and germacrene D. wikipedia.org Germacrone, another well-known germacrane-type sesquiterpene, has been studied for its potential in addressing various chronic diseases due to its ability to target multiple cellular pathways. nih.gov The structural diversity within the germacrane class has led to the isolation of numerous compounds with potential pharmacological applications, such as anti-cardiac fibrosis agents. nih.gov

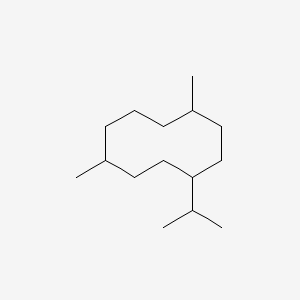

Structural Representation of 1,7-Dimethyl-4-(1-methylethyl)cyclodecane within the Germacrane Class

The compound this compound is the fundamental parent structure of the germacrane class of sesquiterpenes. nih.gov Its structure consists of a cyclodecane ring substituted with two methyl groups and one isopropyl group. nih.gov

Below are the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H30 | nih.govnih.govchemnet.com |

| Molecular Weight | 210.40 g/mol | nih.govnih.gov |

| IUPAC Name | 1,7-dimethyl-4-propan-2-ylcyclodecane | nih.govuni.lu |

| CAS Number | 645-10-3 | chemnet.comnist.gov |

| Synonyms | 4-Isopropyl-1,7-dimethylcyclodecane | chemnet.comchemspider.com |

The physical and chemical properties of this compound are summarized in the following table.

| Property | Value | Source |

| Density | 0.78 g/cm³ | chemnet.com |

| Boiling Point | 270.4 °C at 760 mmHg | chemnet.com |

| Flash Point | 111.1 °C | chemnet.com |

| Refractive Index | 1.428 | chemnet.com |

| Vapor Pressure | 0.0114 mmHg at 25 °C | chemnet.com |

Structure

3D Structure

Properties

CAS No. |

645-10-3 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

1,7-dimethyl-4-propan-2-ylcyclodecane |

InChI |

InChI=1S/C15H30/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h12-15H,5-11H2,1-4H3 |

InChI Key |

IBMAYSYTZAVZPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(CCC(CC1)C(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Characterization of 1,7 Dimethyl 4 1 Methylethyl Cyclodecane

Distribution in Plant Species and Genera

The identification of 1,7-Dimethyl-4-(1-methylethyl)cyclodecane has been reported in specific plant extracts, highlighting its distribution in the plant kingdom. The following subsections detail the documented presence or notable absence of this compound in various species based on phytochemical investigations.

Identification in Manihot esculenta Crantz Extracts

Despite numerous studies on the phytochemical composition of Manihot esculenta (cassava), including analyses of its leaves and tubers for flavonoids, phenolic compounds, and cyanogenic glycosides, a review of the available scientific literature does not confirm the presence of this compound in its extracts. researchgate.netresearchgate.netnih.govnih.gov Comprehensive screenings have identified a wide array of secondary metabolites, but this specific sesquiterpenoid hydrocarbon is not listed among the identified compounds.

Detection in Artemisia annua L. (Qinghao)

Artemisia annua is renowned for its production of the antimalarial compound artemisinin (B1665778) and a diverse profile of other terpenoids. However, extensive research into the essential oil and extracts of this plant has not yielded specific evidence for the presence of this compound. Detailed gas chromatography-mass spectrometry (GC-MS) analyses of A. annua have identified numerous other sesquiterpenes, but this particular compound is not reported in the available studies.

Occurrence in Coccinia grandis Voigt

Phytochemical investigations of Coccinia grandis, commonly known as ivy gourd, have led to the identification of various metabolites, including alkaloids, flavonoids, and fatty acids from its fruits and leaves. indianbotsoc.orgekb.egnih.gov Multiple studies involving GC-MS analysis of different extracts have been conducted to profile its chemical constituents. indianbotsoc.orgnih.gov Based on a review of these published findings, this compound has not been identified as a constituent of Coccinia grandis.

Presence in Moss Herpetineuron toccoae

The moss Herpetineuron toccoae (Sull. & Lesq.) Cardot has been identified as a natural source of this compound. A study involving GC-MS analysis of a methanolic extract of the whole plant led to the identification of 28 bioactive compounds, including the target sesquiterpenoid. plantarchives.org This finding represents a key documentation of the compound's occurrence in the bryophyte division.

The identification was based on the compound's mass spectrum and retention time during the GC-MS analysis. The research highlights the chemical diversity found within mosses, which remain a relatively underexplored area of phytochemical research. plantarchives.org

**Table 1: Phytochemical Analysis of *Herpetineuron toccoae***

| Parameter | Details |

|---|---|

| Plant Material | Whole plant of Herpetineuron toccoae |

| Extraction Method | Crushed in methanol (B129727) and kept on a rotatory shaker for 24 hours. |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS). plantarchives.org |

| Compound Identified | This compound. plantarchives.org |

| Other Findings | A total of 28 bioactive compounds were identified in the extract. plantarchives.org |

Isolation from Aegle marmelos Plant Parts

Aegle marmelos, or Bael, is a medicinal tree whose leaves, fruit, and bark have been studied for their chemical composition. The essential oil of its leaves is known to be rich in monoterpenes and sesquiterpenes, with limonene (B3431351) and β-caryophyllene often being major components. nih.govgreenpharmacy.info Despite detailed analyses of its volatile oils and extracts, there are no reports in the scientific literature confirming the isolation of this compound from any part of the Aegle marmelos plant. researchgate.netmdpi.comscispace.com

Detection in Psychotria dalzellii Hook.f. Extracts

Recent phytochemical studies on the stem bark and leaf extracts of Psychotria dalzellii have been conducted to identify its bioactive constituents. ijpsdronline.comajbls.comajbls.combohrium.comresearchgate.net These analyses, utilizing GC-MS techniques, have revealed the presence of numerous compounds, including alkaloids, flavonoids, terpenoids, and phenols. However, a thorough review of the published chromatograms and lists of identified chemicals shows that this compound was not detected in the analyzed extracts of P. dalzellii. ijpsdronline.comajbls.comajbls.com

Identification in Psidium Species Essential Oils

The genus Psidium, belonging to the Myrtaceae family, encompasses approximately 100 species of trees and shrubs native to the American tropics. The most well-known species is the common guava, Psidium guajava L. The essential oils of various Psidium species have been the subject of numerous phytochemical investigations to determine their chemical composition. These studies have revealed a complex mixture of volatile compounds, predominantly monoterpenes and sesquiterpenes.

A thorough review of the scientific literature on the chemical composition of essential oils from various Psidium species, including P. guajava, P. cattleianum, and P. striatulum, does not indicate the presence of this compound. mdpi.comsemanticscholar.orgacademicjournals.orgnih.gov Extensive analyses of these essential oils have identified a wide range of other sesquiterpenes, such as caryophyllene, copaene, and germacrene D, as major or minor constituents. academicjournals.orgnih.govphytojournal.com However, the specific compound this compound has not been reported in the published chemical profiles of Psidium essential oils. This suggests that if this compound is present, it is likely in trace amounts below the detection limits of the analytical methods employed, or it may not be a natural constituent of the Psidium species that have been studied to date.

Analytical Methodologies for Detection and Identification

The identification and quantification of individual components within complex mixtures like essential oils require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) as a Primary Tool

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture. scispace.comscialert.net It is the most common and reliable method for the analysis of essential oils. semanticscholar.orgacademicjournals.orgnih.govnih.govmdpi.com

The process begins with the injection of the essential oil sample into the gas chromatograph. The sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. The separation of compounds is based on their different affinities for the stationary phase and their boiling points. Compounds that interact less with the stationary phase and have lower boiling points travel through the column more quickly.

As each separated compound exits the GC column, it enters the mass spectrometer. In the mass spectrometer, the molecules are bombarded with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a "chemical fingerprint."

The identification of an unknown compound is achieved by comparing its experimentally obtained mass spectrum with the mass spectra of known compounds stored in a spectral library, such as the NIST (National Institute of Standards and Technology) library. The retention time of the compound in the gas chromatograph provides an additional layer of confirmation.

For the analysis of sesquiterpenes like this compound, specific GC-MS parameters are typically employed to achieve optimal separation and identification.

Table 1: Typical GC-MS Parameters for Essential Oil Analysis

| Parameter | Typical Setting |

|---|---|

| Gas Chromatograph | |

| Column | HP-5MS, DB-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60 °C, ramped to 240 °C at a rate of 3-5 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-500 amu |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Advanced Chemical Methodologies for Structural Elucidation and Mechanistic Studies

Spectroscopic and Spectrometric Approaches in Cyclodecane (B1584694) Chemistry

The structural elucidation of cyclodecane derivatives, including 1,7-Dimethyl-4-(1-methylethyl)cyclodecane, relies heavily on a combination of spectroscopic and spectrometric methods. Due to the conformational flexibility of the ten-membered ring, these molecules can exist as a mixture of several low-energy conformers, which complicates spectral interpretation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Low-temperature 13C NMR studies on the parent cyclodecane have revealed the presence of multiple conformations in equilibrium. acs.orgacs.org The most stable and predominant conformation is the boat-chair-boat (BCB). acs.orgworldscientific.com However, minor conformations such as the twist-boat-chair-chair (TBCC) are also present and can be detected at low temperatures. acs.orgacs.org For substituted cyclodecanes like this compound, the presence of methyl and isopropyl groups further complicates the conformational landscape and the resulting NMR spectra. acs.org Advanced NMR techniques, including 2D-NMR (COSY, HSQC, HMBC), are essential for assigning the complex proton and carbon signals and establishing the connectivity of the molecule.

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its chemical formula, C15H30. nist.govnih.gov The fragmentation pattern can offer clues about the structure, particularly the positions of the alkyl substituents.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For a saturated hydrocarbon like this compound, the IR spectrum is characterized by C-H stretching and bending vibrations. While less informative for the carbon skeleton itself, it confirms the hydrocarbon nature of the compound. Simulated IR spectra, derived from computational methods, can be compared with experimental data to aid in conformational analysis. worldscientific.comworldscientific.com

Table 1: Spectroscopic Data for Cyclodecane and Related Compounds

| Technique | Compound | Key Observations | Reference(s) |

|---|---|---|---|

| 13C NMR | Cyclodecane | Predominance of Boat-Chair-Boat (BCB) conformation; minor Twist-Boat-Chair-Chair (TBCC) also detected at low temp. | acs.orgacs.org |

| Mass Spec (EI) | This compound | Molecular Ion Peak corresponding to C15H30. | nist.gov |

| IR Spectroscopy | Cyclodecane | C-H stretching and bending vibrations characteristic of alkanes. | worldscientific.com |

Computational Chemistry and Molecular Modeling in Cyclodecane Research

Computational methods have become indispensable for studying the complex conformational space of cyclodecanes and the mechanisms of their formation. acs.org These theoretical approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

The biosynthesis of terpenoids, including those with a cyclodecane skeleton, involves some of the most complex chemical reactions in nature, catalyzed by enzymes known as terpene synthases. acs.org These reactions proceed through a series of highly reactive carbocation intermediates. acs.org Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating these intricate cyclization cascades. researchgate.netrsc.orgnih.gov

QM studies allow researchers to map the potential energy surface of the reaction, identifying transition states and intermediates. rsc.org These calculations have shown that terpenoid cyclization is guided by factors like ring strain, steric effects, and the stability of carbocation intermediates. rsc.org For instance, theoretical investigations have revealed that tertiary carbocations are much more common and stable than secondary ones during these cascades. acs.org Furthermore, QM calculations can elucidate the role of hyperconjugation in directing the reaction pathway, leading to specific ring closures and rearrangements. rsc.org By modeling the cyclization of precursors like farnesyl diphosphate (B83284), researchers can propose energetically feasible pathways leading to the formation of the this compound skeleton. researchgate.net

The vast diversity of terpene structures arises from the action of terpene synthases (TPSs), enzymes that can produce multiple products from a single substrate. frontiersin.org Predicting the product profile of a newly discovered TPS is a significant challenge. ucdavis.edu In silico models and computational workflows have been developed to tackle this problem. researchgate.net

These predictive models often start with the protein sequence of a TPS. Homology modeling is used to generate a 3D structure of the enzyme, using the crystal structures of related enzymes as templates. ucdavis.edu The substrate, such as farnesyl diphosphate, is then docked into the active site of the modeled enzyme to predict its binding orientation. ucdavis.edu Subsequently, computational methods can simulate the series of carbocationic reactions within the enzyme's active site. researchgate.net By evaluating the energies of the various intermediates and transition states using QM and molecular mechanics (MM) scores, these workflows can rank the likelihood of different product skeletons being formed. researchgate.net More recently, machine learning models trained on large datasets of known TPS reactions are being developed to improve the accuracy of predicting both the enzyme's function and its likely products from sequence data alone. biorxiv.org

Biochemical Characterization of Terpene Synthases Mediating Cyclodecane Formation

Understanding the biosynthesis of this compound requires the identification and characterization of the specific terpene synthase(s) involved. This involves a range of biochemical techniques to reconstitute the biosynthetic pathway and elucidate its steps.

Terpenoid biosynthetic pathways often involve multiple enzymes acting in sequence. mdpi.com Reconstituting these pathways in a heterologous host, such as Escherichia coli or yeast, is a powerful strategy for studying them. nih.govresearchgate.net This involves the simultaneous expression (co-expression) of multiple genes encoding the enzymes of the pathway. nih.gov

For example, to produce a modified cyclodecane, one might co-express a terpene synthase that forms the initial cyclodecane skeleton along with a cytochrome P450 monooxygenase that subsequently hydroxylates or otherwise modifies the backbone. mdpi.com This approach allows for the production and characterization of intermediates and final products in a controlled environment. researchgate.net By combining different genes from various organisms, researchers can even create novel pathways to produce new-to-nature compounds. rsc.org Co-expression analysis at the transcript level can also reveal which genes are working together in the native organism to produce a specific terpenoid. nih.govresearchgate.net

Substrate feeding studies are a classic and effective method for unraveling biosynthetic pathways. This technique involves supplying a host organism or an in vitro enzymatic reaction with a labeled precursor molecule. The labels, typically stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), act as tracers that can be followed through the reaction sequence.

By analyzing the position of the labels in the final product using NMR or mass spectrometry, researchers can deduce the specific bond formations, rearrangements, and hydride shifts that occurred during the cyclization cascade. researchgate.net For example, feeding a terpene synthase with isotopically labeled geranyl diphosphate (GPP) or farnesyl diphosphate (FPP) can confirm that it is the direct precursor to the cyclodecane product and reveal the intricate stereochemical details of the cyclization mechanism. nih.gov These studies are crucial for validating mechanisms proposed by computational models and for understanding how an enzyme controls the complex chemistry of terpene formation. researchgate.net

Chemical Reactivity and Synthetic Transformations Relevant to Cyclodecane Frameworks

Cyclization Mechanisms in Terpenoid Chemistry

The biosynthesis of terpenoids features some of the most complex cyclization and rearrangement cascades in nature. nih.gov These transformations, catalyzed by terpene cyclase enzymes, construct intricate polycyclic systems from simple acyclic polyene precursors. nih.gov Synthetic chemists often draw inspiration from these pathways to devise efficient and stereoselective syntheses.

While nature predominantly employs cationic intermediates in polyene cyclizations, radical-based methodologies have emerged as powerful alternatives in synthetic chemistry. nih.govacs.org These radical cascades can rapidly assemble molecular complexity, much like their biosynthetic counterparts, and offer advantages such as high functional group tolerance and the ability to function effectively in sterically congested environments. nih.gov Radical polycyclizations are considered a milder approach compared to cationic variants, as radical intermediates operate at a lower relative energy level. thieme-connect.com

The initiation of these cyclization cascades can be achieved through various means. Functional groups such as epoxides, aldehydes, and allylic alcohols can be prompted to form a radical species, which then propagates the cyclization. chinesechemsoc.org For instance, a tertiary radical can be chemoselectively generated from an electron-rich olefin via a hydrogen atom transfer (HAT) process, using reagents like iron(III) acetylacetonate. nih.gov The cascade can be terminated through another HAT process, which can provide access to specific alkene isomers that may be difficult to obtain through thermodynamically controlled cationic pathways. nih.gov The strategic application of radical cascade processes has enabled the total synthesis of numerous complex polycyclic terpenoid natural products. nih.gov

Synthetic Strategies Towards Related Cyclodecane (B1584694) Structures

The construction of the cyclodecane core and more complex fused ring systems found in related terpenoids requires sophisticated synthetic strategies. These often involve mimicking nature's biosynthetic machinery or employing powerful cycloaddition reactions.

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex molecules. thieme-connect.com In terpenoid chemistry, this often involves mimicking the action of terpene cyclases, which fold a linear polyene precursor into a specific conformation to trigger a cascade of C–C bond formations, yielding a complex carbocyclic skeleton in a single step. chemrxiv.orgresearchgate.net The cyclization of farnesyl pyrophosphate, for example, can lead to either germacrenyl or bisabolyl cations, which are precursors to a vast array of sesquiterpenoids. researchgate.net

Achieving this level of control in a laboratory setting without enzymes is a significant challenge. nih.gov However, chemists have developed innovative approaches, such as using artificial enzyme mimics like resorcin nih.govarene capsules, to facilitate these complex cyclizations. nih.gov These methods aim to pre-organize the substrate in a manner that favors the desired cyclization pathway, mimicking the confined environment of an enzyme's active site. chemrxiv.orgresearchgate.net Such biomimetic polyene cyclizations are a powerful tool for the concise synthesis of intricate terpene structures. thieme-connect.comresearchgate.net

Cycloaddition reactions are fundamental tools for the construction of cyclic systems in organic synthesis. The [2+2] cycloaddition is the most prominent method for synthesizing cyclobutane (B1203170) rings, which are structural motifs in a wide variety of natural products. nih.govkib.ac.cnrsc.org While not directly forming a ten-membered ring, the resulting four-membered ring can serve as a key intermediate that undergoes subsequent rearrangement or ring-expansion to access more complex frameworks. Photochemical [2+2] cycloadditions, in particular, have been widely applied in the synthesis of natural products. researchgate.net

A related and powerful transformation is the rhodium(I)-catalyzed intramolecular [2+2+1] cycloaddition, a type of Pauson-Khand reaction. This reaction is particularly relevant as it can be used to construct bicyclo[5.3.0]decane systems, which are common frameworks in guaianolide sesquiterpenes and are structurally related to the germacrane (B1241064) skeleton. nih.govnih.govmdpi.com In this reaction, two allene (B1206475) units and a carbon monoxide molecule are brought together by a rhodium catalyst to form a five-membered ring fused to a seven-membered ring. nih.govnih.gov This carbonylative cyclization provides direct access to the core structure of many complex natural products and has been successfully applied in their total synthesis. acs.org

Ecological and Chemoecological Significance of Germacrane Sesquiterpenoids

Role as Plant Specialized Metabolites (Secondary Metabolites)

Germacrane (B1241064) sesquiterpenoids are quintessential examples of plant specialized metabolites, also known as secondary metabolites. Unlike primary metabolites that are directly involved in the growth, development, and reproduction of a plant, specialized metabolites mediate the interactions of the plant with its environment. Germacranes are widely distributed throughout the plant kingdom, having been identified in angiosperms, gymnosperms, and even bryophytes. researchgate.netnih.gov

A crucial role of germacrane sesquiterpenoids is their function as biosynthetic precursors to a vast array of other sesquiterpenoid structures. nih.govnih.gov The flexible ten-membered ring of the germacrane skeleton can undergo various rearrangements and cyclizations, catalyzed by enzymes within the plant, to form other classes of sesquiterpenoids like cadinenes and selinenes. nih.govnih.gov This biosynthetic plasticity allows for a remarkable diversity of chemical structures derived from a common germacrane precursor, which can be advantageous for the plant in adapting to different ecological pressures. mdpi.com For instance, Germacrene A is considered a central intermediate in the biosynthesis of many sesquiterpenes. researchgate.net

The production and accumulation of these compounds are often specific to certain plant tissues or developmental stages, highlighting their specialized functions. Volatile sesquiterpenoids, including some germacranes, are often released from leaves, flowers, or fruits, where they can act as signaling molecules or protective agents. mdpi.com

| Compound Family | Precursor Role | Widespread Presence |

| Germacrane Sesquiterpenoids | Serve as key intermediates in the biosynthesis of other sesquiterpenoid classes such as cadinenes and selinenes. nih.govnih.gov | Found in a wide range of plant species, including angiosperms, gymnosperms, and bryophytes. researchgate.netnih.gov |

Involvement in Plant Defense Mechanisms Against Herbivores and Pathogens

A primary function of germacrane sesquiterpenoids is their involvement in plant defense against a variety of biological threats, including herbivores and pathogens. nih.govmdpi.com These compounds can act as direct defenses by possessing toxic, repellent, or anti-feedant properties. For example, resins containing germacrene D have been shown to decrease the survival and growth of herbivorous beetles of the genus Blepharida. nih.govmdpi.com Furthermore, germacrene D itself has demonstrated insecticidal activity against mosquitoes and repellent activity against aphids and ticks. nih.govmdpi.com

In addition to direct defense, germacrane sesquiterpenoids can also mediate indirect defense mechanisms. When a plant is attacked by herbivores, it can release a specific blend of volatile organic compounds, which can include germacranes. researchgate.netpnas.orgnih.gov These volatile plumes can act as signals to attract the natural enemies of the attacking herbivores, such as parasitic wasps or predators. researchgate.netpnas.orgnih.gov This "cry for help" is a sophisticated defense strategy that enhances the plant's protection. For instance, after herbivory by lepidopteran larvae, maize plants release a mixture of volatiles that includes sesquiterpenes, which are highly attractive to females of various parasitic wasp species. researchgate.netpnas.orgnih.gov

Some germacrane sesquiterpenoids also exhibit antimicrobial and cytotoxic activities. mdpi.comnih.govnih.gov For example, certain germacrane sesquiterpene dilactones isolated from Mikania micrantha have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com This suggests a role in defending the plant against pathogenic microorganisms.

| Defense Mechanism | Mode of Action | Examples |

| Direct Defense | Acts as a deterrent, anti-feedant, or toxin to herbivores. nih.govmdpi.com | Germacrene D has shown insecticidal and repellent properties against various insects. nih.govmdpi.com |

| Indirect Defense | Herbivore-induced release of volatile germacranes attracts natural enemies of the herbivores. researchgate.netpnas.orgnih.gov | Volatile blends containing sesquiterpenes released by maize attract parasitic wasps. researchgate.netpnas.orgnih.gov |

| Antimicrobial Activity | Exhibits inhibitory effects against pathogenic bacteria. mdpi.com | Germacrane sesquiterpene dilactones from Mikania micrantha show in vitro antibacterial activity. mdpi.com |

Influence of Environmental Stressors on Metabolite Profiles

The production of plant specialized metabolites, including germacrane sesquiterpenoids, is not static but is dynamically influenced by various environmental stressors. mdpi.com Abiotic factors such as drought, salinity, extreme temperatures, and ultraviolet radiation can significantly alter a plant's metabolic profile. mdpi.comnih.gov

| Environmental Stressor | Effect on Plant Metabolism | Consequence |

| Temperature and Water Pressure | Can increase the overall production of secondary metabolites. mdpi.com | Alters the medicinal and aromatic properties of the plant. mdpi.com |

| Drought, Salinity, UV Radiation | Can lead to either an increase or decrease in the production of specific secondary metabolites. mdpi.com | Modifies the plant's defense capabilities and interactions with other organisms. |

Future Directions in Research on 1,7 Dimethyl 4 1 Methylethyl Cyclodecane and Cyclodecane Terpenoids

Elucidating Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of the vast and diverse family of terpenoids originates from two primary pathways: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govmdpi.com These pathways produce the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). mdpi.com The subsequent complexity of terpenoid structures, including the cyclodecane (B1584694) skeleton, is largely the work of terpene synthases (TPSs). kneopen.com These enzymes catalyze the cyclization of linear precursors like farnesyl diphosphate (FDP) for sesquiterpenes. nih.gov

A primary future goal is the complete elucidation of the biosynthetic pathways leading to specific cyclodecane terpenoids like 1,7-Dimethyl-4-(1-methylethyl)cyclodecane. For the majority of known terpenoids, the specific enzymes and detailed reaction mechanisms remain undescribed. The process typically involves a terpene synthase to create the core carbon skeleton, followed by modifications from enzymes like cytochromes P450, alcohol dehydrogenases, reductases, and acyltransferases that add functional groups.

Future research will likely leverage transcriptomics and genomics, especially in non-model organisms, to identify novel TPS genes. By analyzing tissue-specific gene expression, researchers can pinpoint candidate enzymes involved in the synthesis of specific compounds. Heterologous expression of these candidate genes in hosts like Saccharomyces cerevisiae or Aspergillus nidulans will be crucial for in vivo and in vitro characterization of their function and the products they generate. nih.gov This approach will not only uncover new enzymes but also reveal unexpected biochemical mechanisms in secondary metabolite biosynthesis. nih.gov

Table 1: Key Enzyme Classes in Terpenoid Biosynthesis

| Enzyme Class | Role in Biosynthesis | Precursor(s) | Product(s) |

|---|---|---|---|

| Terpene Synthase (TPS) | Formation of the core carbon skeleton via cyclization | Linear isoprenoid diphosphates (e.g., FDP) | Cyclic terpene hydrocarbons (e.g., cyclodecanes) |

| Cytochrome P450 (CYP) | Decoration of the backbone with oxidative functional groups | Terpene hydrocarbon | Hydroxylated/oxidized terpenoids |

| Alcohol Dehydrogenase | Further modification of functional groups | Alcohols | Aldehydes, Ketones |

Advancements in In Silico Prediction of Terpene Synthase Products

The sheer diversity of terpenoids stems from the remarkable catalytic prowess of terpene synthases. Predicting the specific products of these enzymes from their amino acid sequence is a significant computational challenge but represents a major frontier in the field. ucdavis.edu Future advancements in in silico methods are critical for navigating the vast sequence space of TPSs being discovered through genome sequencing. biorxiv.org

Current computational approaches often involve comparative protein modeling, where the structure of an unknown TPS is predicted based on the known crystal structures of homologous enzymes. ucdavis.edu Molecular docking simulations can then be used to predict how a substrate, such as FDP, binds within the enzyme's active site. ucdavis.edu However, the flexibility of the substrate and the complex, multi-step reaction cascades involving high-energy carbocation intermediates make accurate product prediction difficult. nih.govacs.orgsemanticscholar.org

The future of in silico prediction lies in the integration of machine learning and artificial intelligence. biorxiv.orgbiorxiv.org By training models on curated datasets of characterized TPSs and their products, it is possible to develop highly accurate predictive tools that outperform existing methods. biorxiv.orgbiorxiv.org These models can learn the subtle relationships between sequence motifs, active site architecture, and the resulting terpene structure. biorxiv.org Explainable AI (XAI) techniques can further help to uncover the specific sequence features that determine the cyclization outcome. biorxiv.org Such advancements will accelerate the discovery of novel TPSs and enable the bioengineering of enzymes to produce specific, high-value cyclodecane terpenoids. ucdavis.edu

Exploring Chemical Biology of Complex Terpenoid Cyclases

Terpenoid cyclases are masterful catalysts, orchestrating some of the most complex chemical reactions in biology. nih.govacs.orgresearchgate.net A single enzyme can guide a substrate through a cascade of bond formations, rearrangements, and stereochemical changes with remarkable precision. semanticscholar.orgucla.edu A key area of future research involves a deeper exploration of the chemical biology of these enzymes to understand the fundamental principles governing their function. nih.govacs.org

Structural biology, particularly X-ray crystallography, has been foundational in revealing the three-dimensional architecture of terpenoid cyclases and providing snapshots of their active sites. nih.govresearchgate.net Future work will continue to expand the structural database of diverse cyclases, including those that produce ten-membered rings like cyclodecane. These structures, combined with functional and computational studies, will illuminate how the enzyme template controls the initiation, propagation, and termination of the cyclization cascade. nih.govsemanticscholar.org A particular focus will be on understanding how these enzymes manage and manipulate highly reactive carbocation intermediates, preventing premature quenching by water molecules to achieve specific product outcomes. acs.org Protein engineering can then be used to reprogram the cyclization cascade to generate alternative and potentially novel products. researchgate.net

Potential for Derivatization and Chemical Modification Studies

The native structure of this compound provides a hydrocarbon scaffold that is ripe for chemical modification. Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy for expanding the utility of natural products. nih.gov Future research will undoubtedly explore the derivatization of the cyclodecane ring to create novel molecules with potentially enhanced biological activities or unique chemical properties.

Common derivatization methods that could be applied to a hydrocarbon scaffold, potentially after introducing functional groups via biosynthesis or initial chemical oxidation, include silylation, acylation, and alkylation. libretexts.orgyoutube.com For instance, if a hydroxyl group were introduced onto the cyclodecane ring, it could be converted into an ester via acylation, which could alter its hydrophobicity and biological interactions. libretexts.org The primary goals of derivatization are often to enhance detectability in analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC), improve chromatographic performance, or alter the molecule's properties for specific applications. nih.govlibretexts.org Future studies could focus on creating a library of cyclodecane derivatives to screen for various applications, from pharmaceuticals to materials science.

Table 2: Potential Derivatization Reactions for Functionalized Cyclodecanes

| Functional Group | Derivatization Method | Reagent Example | Resulting Derivative |

|---|---|---|---|

| Hydroxyl (-OH) | Silylation | Trimethylsilyl (TMS) reagent | Silyl ether |

| Hydroxyl (-OH) | Acylation | Acid chloride (e.g., Benzoyl chloride) | Ester |

| Carboxylic Acid (-COOH) | Alkylation | N,N-dimethylformamide dimethylacetal (DMFDA) | Methyl ester |

Role in Advanced Materials Science: Cyclization Behavior in Polymerization Applications

The unique ten-membered ring structure of cyclodecane and its derivatives presents intriguing possibilities in the field of advanced materials science. wikipedia.org The study of cyclic polymers has shown that their topology, lacking chain ends, imparts distinct properties compared to their linear counterparts, such as reduced hydrodynamic volume and different self-assembly behaviors. researchgate.netumons.ac.be

A key future direction is to explore the use of cyclodecane-based monomers in polymerization reactions. The cyclization behavior during step-growth polymerization is a critical factor that influences the final properties of hyperbranched polymers. cmu.edu Understanding and controlling intramolecular cyclization versus intermolecular chain growth is essential for tailoring the architecture and degree of polymerization. cmu.edunih.gov

Cyclodecane derivatives could be incorporated into polymer backbones to influence properties like thermal stability, flexibility, and crystallinity. For example, ring-opening polymerization (ROP) is a common method for producing polyesters from cyclic ester monomers. mdpi.com If this compound could be functionalized to create a cyclic ester or other suitable monomer, it could be polymerized to create novel materials. The bulky and flexible nature of the cyclodecane ring could lead to polymers with unique physical properties. Research in this area would involve synthesizing novel cyclodecane-based monomers and investigating their polymerization kinetics and the material properties of the resulting polymers. st-andrews.ac.uk

Q & A

Q. What are the key structural and spectroscopic characterization methods for 1,7-Dimethyl-4-(1-methylethyl)cyclodecane?

Answer: Characterization begins with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify substituents and confirm the cyclodecane backbone. Gas chromatography-mass spectrometry (GC-MS) is critical for purity assessment and molecular weight verification (210.3987 g/mol) . Infrared (IR) spectroscopy can detect functional groups, while X-ray crystallography (if crystallizable) provides definitive stereochemical data. For reproducibility, document all parameters (e.g., solvent, temperature) and cross-reference with databases like NIST Chemistry WebBook .

Q. What synthetic routes are reported for this compound?

Answer: Synthesis typically involves cyclization of pre-functionalized alkanes or ring-closing metathesis of dienes. For example, a precursor with methyl and isopropyl groups at positions 1, 4, and 7 may undergo catalytic hydrogenation to form the cyclodecane ring. Optimize reaction conditions (e.g., catalyst type, temperature) using fractional factorial design to minimize byproducts . Document reagent purity, solvent selection, and reaction kinetics to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling resolve conformational ambiguities in this compound?

Answer: Employ molecular dynamics (MD) simulations and density functional theory (DFT) to explore low-energy conformers. Software like Gaussian or GROMACS can model steric interactions between the isopropyl and methyl groups, predicting strain energy and ring puckering. Validate computational results with experimental NMR coupling constants (e.g., ) and compare to databases like NIST . For accuracy, calibrate force fields using experimental data from similar cycloalkanes .

Q. How should researchers address contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

Answer: Discrepancies may arise from impurities or methodological variability . Conduct a systematic error analysis :

- Compare data from calorimetry (e.g., bomb calorimetry) vs. computational estimates.

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment).

- Apply statistical tools like Grubbs’ test to identify outliers and refine datasets . Publish raw data and protocols to facilitate meta-analyses .

Q. What advanced statistical methods optimize the separation and purification of this compound?

Answer: Use response surface methodology (RSM) to optimize parameters in membrane separation or distillation. For example:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 |

| Pressure (kPa) | 50 | 75 | 100 |

| Solvent Ratio | 1:1 | 1:2 | 1:3 |

Analyze interactions using ANOVA and prioritize factors with Pareto charts . For complex mixtures, integrate machine learning to predict phase behavior .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

Answer: Incorporate deuterium or labels at key positions (e.g., methyl or isopropyl groups) to track bond cleavage or rearrangement. Use mass spectrometry to detect isotopic patterns in intermediates. For photodegradation studies, combine labeling with time-resolved IR spectroscopy to identify transient species . Cross-validate with computational transition-state modeling .

Methodological Best Practices

- Reproducibility : Detailed documentation of synthetic protocols, instrumental settings, and statistical models is critical .

- Data Integrity : Use encrypted platforms for data storage and implement access controls to prevent tampering .

- Comparative Analysis : Apply frameworks like MIPVU for systematic literature reviews to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.